[4-(Diphenylmethylidene)piperidin-1-yl](phenyl)methanone
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Overview
Description
4-(Diphenylmethylidene)piperidin-1-ylmethanone is a chemical compound that belongs to the class of organic compounds known as phenylpiperidines. These compounds contain a piperidine ring bound to a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethylidene)piperidin-1-ylmethanone typically involves the reaction of piperidine derivatives with benzophenone derivatives under specific conditions. One common method involves the condensation reaction between piperidine and benzophenone in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylmethylidene)piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(Diphenylmethylidene)piperidin-1-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 4-(Diphenylmethylidene)piperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Fexofenadine impurity G: A related compound with similar structural features.
Piperidine derivatives: Compounds containing the piperidine ring, which are widely studied for their pharmacological properties.
Uniqueness
4-(Diphenylmethylidene)piperidin-1-ylmethanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
916976-35-7 |
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Molecular Formula |
C25H23NO |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(4-benzhydrylidenepiperidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C25H23NO/c27-25(23-14-8-3-9-15-23)26-18-16-22(17-19-26)24(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15H,16-19H2 |
InChI Key |
XQYZRZVISJEVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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